molecular formula C12H14O3 B8395785 2-Methyl-4-oxobutanoic acid benzyl ester

2-Methyl-4-oxobutanoic acid benzyl ester

Cat. No. B8395785
M. Wt: 206.24 g/mol
InChI Key: GCWZBKJCMKNDOF-UHFFFAOYSA-N
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Patent
US05356885

Procedure details

A stream of ozone is passed through a -78° C. solution of 1.0 g of racemic 2-methyl-4-pentenoic acid phenylmethyl ester in 110 ml of methyl alcohol until the blue color persists. The excess zone is discharged by a stream of oxygen, followed by argon. One gram of zinc dust and 1.0 g of acetic acid is added and the resulting mixture allowed to warm to room temperature; followed by stirring for 1 hour. The excess zinc is removed by filtration and the filtrate is concentrated in vacuo. The residue is extracted with diethyl ether, filtered and the filtrate concentrated in vacuo. The residue is purified by pad filtration (silica gel, 50% diethyl ether/petroleum ether) to give 1.01 g of racemic 2-methyl-4-oxobutanoic acid phenylmethyl ester.
Name
ozone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
racemic 2-methyl-4-pentenoic acid phenylmethyl ester
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
110 mL
Type
solvent
Reaction Step Four
Quantity
1 g
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
O=[O+][O-].[C:4]1([CH2:10][O:11][C:12](=[O:18])[CH:13]([CH3:17])[CH2:14][CH:15]=C)[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.O=O.C(O)(=[O:23])C>CO.[Zn]>[C:4]1([CH2:10][O:11][C:12](=[O:18])[CH:13]([CH3:17])[CH2:14][CH:15]=[O:23])[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1

Inputs

Step One
Name
ozone
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=[O+][O-]
Step Two
Name
racemic 2-methyl-4-pentenoic acid phenylmethyl ester
Quantity
1 g
Type
reactant
Smiles
C1(=CC=CC=C1)COC(C(CC=C)C)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O
Step Four
Name
Quantity
110 mL
Type
solvent
Smiles
CO
Step Five
Name
Quantity
1 g
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Zn]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is passed through a -78° C.
CUSTOM
Type
CUSTOM
Details
The excess zinc is removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated in vacuo
EXTRACTION
Type
EXTRACTION
Details
The residue is extracted with diethyl ether
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated in vacuo
FILTRATION
Type
FILTRATION
Details
The residue is purified by pad filtration (silica gel, 50% diethyl ether/petroleum ether)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1(=CC=CC=C1)COC(C(CC=O)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.01 g
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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